3-[(3,4-dimethoxyphenyl)sulfonyl]-7-hydroxy-2H-chromen-2-one
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Overview
Description
3-[(3,4-Dimethoxyphenyl)sulfonyl]-7-hydroxy-2H-chromen-2-one is an organic compound with the molecular formula C₁₇H₁₄O₇S It is known for its unique chemical structure, which combines a chromenone core with a sulfonyl group and dimethoxyphenyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3,4-dimethoxyphenyl)sulfonyl]-7-hydroxy-2H-chromen-2-one typically involves multi-step organic reactions. One common method includes the reaction of 7-hydroxy-2H-chromen-2-one with 3,4-dimethoxybenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
3-[(3,4-Dimethoxyphenyl)sulfonyl]-7-hydroxy-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a chromone derivative, while reduction of the sulfonyl group would produce a sulfide derivative.
Scientific Research Applications
3-[(3,4-Dimethoxyphenyl)sulfonyl]-7-hydroxy-2H-chromen-2-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and biological pathways.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-[(3,4-dimethoxyphenyl)sulfonyl]-7-hydroxy-2H-chromen-2-one involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in enzymes, potentially inhibiting their activity. Additionally, the chromenone core can interact with various biological pathways, modulating their function. These interactions make the compound a valuable tool for studying enzyme mechanisms and developing enzyme inhibitors .
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dimethoxyphenylpropanoic acid
- 3,4-Dimethoxyphenyl-β-D-glucopyranoside
- 4-(But-2-enyloxy)-1,2-dimethoxybenzene
Uniqueness
Compared to similar compounds, 3-[(3,4-dimethoxyphenyl)sulfonyl]-7-hydroxy-2H-chromen-2-one stands out due to its unique combination of a chromenone core and a sulfonyl group. This structural feature imparts distinct chemical and biological properties, making it a versatile compound for various applications .
Properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)sulfonyl-7-hydroxychromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O7S/c1-22-13-6-5-12(9-15(13)23-2)25(20,21)16-7-10-3-4-11(18)8-14(10)24-17(16)19/h3-9,18H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOTSTXCNSPTSLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)C2=CC3=C(C=C(C=C3)O)OC2=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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